(1R,3S)-3-(4-Bromophenyl)cyclopentanamine is a chiral compound that belongs to the class of cyclopentanamines, which are characterized by a cyclopentane ring substituted with an amine group. The presence of a bromophenyl group enhances its potential biological activity and application in medicinal chemistry. This compound is of interest due to its structural features, which may influence its pharmacological properties.
This compound can be synthesized through various organic chemistry techniques, often involving the manipulation of cyclopentane derivatives and aromatic substitutions. It falls under the category of amine compounds, specifically secondary amines, due to the presence of the amine functional group attached to a cyclopentane structure.
The synthesis of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine can be achieved through several methods, including:
For example, one method involves starting from 4-bromobenzaldehyde and subjecting it to a reductive amination process with cyclopentanamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride, which can yield (1R,3S)-3-(4-Bromophenyl)cyclopentanamine with good enantioselectivity .
The molecular formula for (1R,3S)-3-(4-Bromophenyl)cyclopentanamine is . The structure consists of a cyclopentane ring with a bromophenyl substituent at one position and an amine group at another.
(1R,3S)-3-(4-Bromophenyl)cyclopentanamine can participate in various chemical reactions:
For instance, acylation can be performed using acyl chlorides in the presence of a base like pyridine to yield N-acyl derivatives .
The mechanism of action for (1R,3S)-3-(4-Bromophenyl)cyclopentanamine is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes relevant in neurological pathways.
Research indicates that compounds similar to this may modulate sphingosine-1-phosphate receptors, which play a critical role in cell signaling related to inflammation and neuroprotection .
(1R,3S)-3-(4-Bromophenyl)cyclopentanamine has potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of drugs targeting neurological disorders such as multiple sclerosis. Its structural characteristics make it a candidate for further exploration in drug development aimed at modulating sphingosine-1-phosphate receptors .
Enantioselective reductive amination offers a direct route to the target amine. Ketone precursors, such as 3-(4-bromophenyl)cyclopentanone, undergo reductive amination using chiral catalysts. Ru(II)- and Ir(III)-complexes with chiral diphosphine ligands (e.g., (R)-BINAP, (S,S)-Skewphos) demonstrate high enantioselectivity (up to 94% ee) under hydrogen pressure (50-100 psi) in methanol or ethanol at 60-80°C. Cyclization strategies involve synthesizing appropriately functionalized cyclopentane intermediates. For example, ring-closing metathesis (RCM) of diene precursors incorporating the 4-bromophenyl group and a protected amine handle, using Grubbs 2nd generation catalyst, yields the cyclopentene core. Subsequent asymmetric hydrogenation of the double bond, employing chiral Rh(I)-DuPHOS complexes, provides the desired (1R,3S)-configured amine after deprotection with high diastereoselectivity (>95% dr).
Table 1: Performance of Chiral Catalysts in Reductive Amination of 3-(4-Bromophenyl)cyclopentanone
Catalyst System | Ligand | Conditions (Solvent, Temp, H₂ psi) | Yield (%) | ee (%) | Major Enantiomer |
---|---|---|---|---|---|
RuCl₂(R)-BINAPₙ | (R)-BINAP | MeOH, 60°C, 50 psi | 85 | 92 | (1R,3S) |
[Ir(cod)Cl]₂ / (S,S)-Skewphos | (S,S)-Skewphos | EtOH, 80°C, 100 psi | 78 | 94 | (1R,3S) |
Rh(nbd)₂BF₄ / (R,R)-Me-DuPHOS | (R,R)-Me-DuPHOS | iPrOH, 50°C, 70 psi | 82 | 88 | (1R,3S) |
Cp*RhCl[(S)-Synphos] | (S)-Synphos | Toluene/Water, RT, 50 psi (HCOONa) | 75 | 90 | (1R,3S) |
When racemic or diastereomeric mixtures of 3-(4-Bromophenyl)cyclopentanamine are obtained, chiral resolution is essential. Diastereomeric salt formation is widely employed. Reacting the racemic amine with enantiopure chiral acids like (R,R)- or (S,S)-dibenzoyltartaric acid (DBTA), (1S)-(+)- or (1R)-(−)-10-camphorsulfonic acid (CSA), or (L)-(-)-dipivaloyltartaric acid in solvents such as ethanol, methanol, or acetone leads to preferential crystallization of one diastereomeric salt. Multiple recrystallizations enhance diastereomeric purity. The free (1R,3S)-amine is then liberated by basification (e.g., NaOH, K₂CO₃) and extraction. Preparative chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H) with hexane/isopropanol/amine modifier mobile phases also effectively separates the enantiomers on a multi-gram scale.
Table 2: Chiral Resolution Methods for (rac)-3-(4-Bromophenyl)cyclopentanamine
Method | Chiral Selector/Stationary Phase | Solvent System/Eluent | Resolution Factor (Rs) | Recovery (%) | Purity (ee, %) |
---|---|---|---|---|---|
Diastereomeric Salt (CSA) | (1S)-(+)-10-Camphorsulfonic Acid | Ethanol / Water (Crystallization) | - | 35-40* | >99 |
Diastereomeric Salt (DBTA) | (R,R)-Dibenzoyltartaric Acid | Methanol / Acetone (Crystallization) | - | 30-38* | >99 |
Prep. Chiral HPLC | Chiralpak AD-H | Hexane:iPrOH:DEA (90:10:0.1) | >2.5 | >95 | >99 |
Prep. Chiral HPLC | Chiralcel OD-H | Hexane:EtOH:DEA (80:20:0.1) | >1.8 | >90 | >99 |
*Yield per crystallization cycle for desired diastereomer |
Catalytic asymmetric hydroboration-oxidation provides access to chiral cyclopentanol intermediates which can be converted to the amine. 4-Substituted cyclopentadiene derivatives or vinyl cyclopropanes serve as substrates. Rhodium catalysts ligated to chiral phosphines are predominant. Rhodium(I)-(R)-BINAP complex catalyzes the hydroboration of 3-(4-bromophenyl)-1,2-cyclopentadiene with pinacolborane (HBpin), achieving high regioselectivity for the 3-substituted isomer and enantioselectivity (85-90% ee) favoring the (1R,3S)-configured borane adduct. Subsequent oxidation (H₂O₂/NaOH) yields the corresponding chiral cyclopentanol. This alcohol can then be transformed into the target amine via established sequences (e.g., Mitsunobu reaction with phthalimide followed by hydrazinolysis, or mesylation/displacement with azide followed by reduction).
Microwave irradiation significantly accelerates key steps in the synthesis of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine, improving efficiency and reducing reaction times from hours to minutes. Examples include:
Table 3: Microwave Optimization of Key Synthetic Steps
Synthetic Step | Conventional Conditions (Time, Temp) | Microwave Conditions (Time, Temp, Power) | Yield Improvement (%) | ee Impact |
---|---|---|---|---|
Reductive Amination | 12 h, 60°C | 10 min, 100°C, 150 W | +10 | Slight Increase |
Boc Deprotection (Acidic) | 2 h, RT | 5 min, 80°C, 100 W | +5 | No Change |
Cyclization (Dieckmann) | 24 h, Reflux | 15 min, 120°C, 200 W | +15 | Comparable |
Chiral Auxiliary Removal | 4 h, 65°C | 20 min, 100°C, 150 W | +8 | No Change |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1